4-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
4-(3-(4-Methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazoline-based compound featuring a 4-oxobutanoic acid chain, a 4-methoxyphenyl substituent at position 3 of the pyrazoline ring, and a quinoxalin-6-yl group at position 3. The 4-oxobutanoic acid chain may improve solubility and serve as a carboxylic acid pharmacophore for target engagement.
Properties
IUPAC Name |
4-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-30-16-5-2-14(3-6-16)18-13-20(26(25-18)21(27)8-9-22(28)29)15-4-7-17-19(12-15)24-11-10-23-17/h2-7,10-12,20H,8-9,13H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPSQJCTYUWJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a novel chemical entity that has attracted significant attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, and antioxidant properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 414.5 g/mol. The structure features a pyrazole core substituted with a quinoxaline moiety and a methoxyphenyl group, which contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Pyrazole derivatives are known for their cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values ranging from 50 to 200 µM against human leukemia cells, indicating promising anticancer properties.
Study Findings:
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of the compound on human promyelocytic leukemia (HL-60) cells. Results indicated that the compound induced apoptosis through intrinsic and extrinsic pathways, significantly downregulating anti-apoptotic proteins like Bcl-2.
- Molecular Docking Analysis : Docking simulations suggested strong binding interactions with protein kinases involved in cancer progression, indicating the compound's potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Research indicates that it inhibits the expression of pro-inflammatory cytokines in vitro. For example, compounds with similar structures have been reported to significantly reduce TNF-alpha and IL-6 levels in macrophage models.
Mechanisms of Action:
- Inhibition of NF-kB signaling pathways.
- Modulation of inflammatory mediators.
Antioxidant Properties
Molecular docking studies have shown that this compound possesses antioxidant capabilities. The presence of electron-donating groups enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Quantitative assessments using DPPH and ABTS assays demonstrated effective radical scavenging activity.
Data Tables
| Activity Type | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|
| Anticancer | 50 - 200 | HL-60 (human leukemia) |
| Anti-inflammatory | N/A | Macrophage models |
| Antioxidant | N/A | DPPH and ABTS assays |
Case Studies
-
Study 1: Cytotoxicity Evaluation
- Evaluated the effects on HL-60 cells.
- Induced apoptosis through modulation of Bcl-2 family proteins.
-
Study 2: Molecular Docking Analysis
- Predicted strong binding affinity to biological targets.
- Suggested interactions with enzymes involved in cancer and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with pyrazoline derivatives reported in recent literature (Table 1). Key differences lie in substituent variations on the pyrazoline ring and the heterocyclic systems appended to it. Below is a detailed analysis of its structural, synthetic, and functional distinctions compared to analogs.
Structural Comparisons
Core Structure: All analogs feature a 4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid backbone. However, substituents at positions 3 and 5 of the pyrazoline ring vary significantly: Quinoxaline vs. Quinoline: The target compound’s quinoxalin-6-yl group (two nitrogen atoms in a fused bicyclic system) contrasts with quinoline derivatives (one nitrogen) in compounds 12, 13, 15, 24–26 . Methoxyphenyl vs. Halogenated Phenyl: The 4-methoxyphenyl group (electron-donating) differs from halogenated phenyl groups (e.g., 3-fluorophenyl in compound 12, 4-bromophenyl in compound 24), which are electron-withdrawing. This substitution may influence metabolic stability and bioavailability .
Molecular Weight and Solubility: The target compound’s molecular weight (estimated ~450–470 g/mol) is comparable to analogs in Table 1. However, the quinoxaline moiety and methoxy group may improve aqueous solubility relative to highly halogenated derivatives (e.g., compound 26 with two chlorophenyl groups) .
Functional Implications
Pharmacophore Model: The 4-oxobutanoic acid chain is conserved across analogs, suggesting its critical role in target binding (e.g., as a carboxylic acid bioisostere). Substituent variations at positions 3 and 5 likely modulate selectivity and potency .
Biological Activity : While specific data for the target compound are unavailable, halogenated analogs (e.g., compound 12 with a 3-fluorophenyl group) show enhanced activity in preliminary assays, possibly due to increased electrophilicity. The methoxy group in the target compound may reduce toxicity while retaining affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
